molecular formula C10H8Cl2O B3057288 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride CAS No. 78682-33-4

1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride

Cat. No.: B3057288
CAS No.: 78682-33-4
M. Wt: 215.07 g/mol
InChI Key: SJONAMDHFQGIQE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride (CAS 78682-33-4) is a high-purity chemical building block designed for research and development applications. This compound, with the molecular formula C10H8Cl2O and a molecular weight of 215.08 g/mol, is a versatile synthon in organic synthesis and medicinal chemistry . Its structure, featuring a reactive acyl chloride group and a sterically distinct cyclopropane ring, makes it a valuable intermediate for constructing more complex molecules. Researchers utilize this reagent in various transformations, notably in palladium-catalyzed C-H activation and cross-coupling reactions to create novel compounds for drug discovery and material science . Key Chemical Properties: • CAS Number: 78682-33-4 • Molecular Formula: C10H8Cl2O • Molecular Weight: 215.08 g/mol • SMILES: O=C(Cl)C1(C2=CC=C(Cl)C=C2)CC1 Handling and Safety: This compound is classified as hazardous. It is corrosive and causes severe skin burns and eye damage (H314) . It may also be harmful if it comes into contact with skin, if inhaled, or if swallowed (H302+H312+H332) . Researchers must handle it with appropriate personal protective equipment and in a well-ventilated environment, such as a fume hood. Disclaimer: This product is intended and sold for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes all responsibility for determining the suitability of this product for their specific purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)cyclopropane-1-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJONAMDHFQGIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60621533
Record name 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78682-33-4
Record name 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60621533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride typically involves the reaction of 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid with thionyl chloride (SOCl2). The reaction proceeds under reflux conditions, where the carboxylic acid group is converted to a carbonyl chloride group, yielding the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 1-(4-Chlorophenyl)cyclopropane-1-carboxylic acid.

    Reduction: The compound can be reduced to 1-(4-Chlorophenyl)cyclopropane-1-methanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases (e.g., pyridine) for substitution reactions, acidic or basic aqueous solutions for hydrolysis, and strong reducing agents for reduction reactions .

Scientific Research Applications

1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in acylation reactions, the carbonyl chloride group reacts with nucleophiles, forming a covalent bond and releasing hydrochloric acid (HCl) as a byproduct. This reaction can modify the structure and function of the target molecule, potentially altering its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorophenyl Analogs
  • 1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride (C₁₀H₈ClFO): Shares the cyclopropane-carbonyl chloride backbone but substitutes chlorine with fluorine on the phenyl ring. Fluorine’s electron-withdrawing effect may slightly alter reactivity compared to chlorine. Notably, this compound is listed as discontinued by suppliers, suggesting challenges in synthesis or stability .
Bromophenyl Analogs
  • 1-(4-Bromophenyl)cyclopropanamine Hydrochloride (C₉H₁₁BrClN):
    • Replaces the carbonyl chloride with an amine group and substitutes chlorine with bromine.
    • Molecular weight: 248.55 g/mol. Bromine’s larger atomic size may influence steric interactions in reactions .
Dichlorophenyl Analogs
  • 1-(2,4-Dichlorophenyl)cyclopropanamine Hydrochloride (C₉H₁₀Cl₃N): Features two chlorine atoms on the phenyl ring and an amine group. Molecular weight: 238.54 g/mol.

Functional Group Variations

Cyclopropanecarbonitriles
  • 1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile (C₁₀H₇ClN):
    • Replaces carbonyl chloride with a nitrile (-CN) group.
    • Melting point: 50–52°C. The nitrile group offers stability but reduces electrophilicity compared to carbonyl chloride .
Carboxylic Acid Derivatives
  • 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid (C₁₂H₁₃ClO₂): Substitutes cyclopropane with a cyclopentane ring and replaces chloride with a carboxylic acid (-COOH). Melting point: 160–164°C.
Pyrazole-Carbonyl Chlorides
  • 1-(4-Chlorophenyl)-5-methyl-1H-pyrazole-4-carbonyl chloride (C₁₁H₈Cl₂N₂O):
    • Integrates a pyrazole ring adjacent to the carbonyl chloride.
    • Melting point: 115°C. The heterocyclic pyrazole may enhance binding specificity in drug targets .

Physicochemical and Reactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Reactivity Features Applications
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride C₁₀H₈Cl₂O ~227.08 (calculated) High electrophilicity; strained cyclopropane Pharmaceutical intermediates
1-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride C₁₀H₈ClFO ~214.63 Moderate electron withdrawal; discontinued Limited due to availability
1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile C₁₀H₇ClN 176.62 Stable nitrile group Agrochemical intermediates
1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride C₁₃H₁₁Cl₂N₂O 289.15 Heterocyclic specificity Custom synthesis

Biological Activity

1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a carbonyl chloride group and a para-chlorophenyl substituent. Its molecular formula is C10H8ClOClC_10H_8ClOCl, and it exhibits unique reactivity due to the presence of the chlorinated phenyl group and the strained cyclopropane structure.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The compound may modulate enzyme activity, influence receptor binding, and alter cellular signaling pathways. Specific molecular targets include:

  • Enzymes : Potential inhibition or activation of enzymes involved in metabolic pathways.
  • Receptors : Interaction with neurotransmitter receptors, which may impact neurological functions.
  • Cell Signaling : Modulation of pathways related to cell proliferation and apoptosis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits significant cytotoxicity, particularly against:

  • MCF7 (Breast Cancer)
  • A549 (Lung Cancer)
  • HEK293 (Human Embryonic Kidney Cells)

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Remarks
MCF77.6 ± 0.7Moderate potency observed
A5496.5 ± 0.4Higher sensitivity noted
HEK29312.7 ± 0.7Less affected compared to cancer lines

Case Studies

Several case studies have reported on the therapeutic potential of compounds similar to this compound, focusing on their anti-cancer properties:

  • Study on Dispirooxindole-β-Lactams : This study highlighted that compounds with structural similarities demonstrated medium cytotoxicity across various cancer cell lines, suggesting that structural modifications can enhance biological activity .
  • Research on Benzopyran Derivatives : Investigations into benzopyran derivatives indicated that modifications in substituents significantly influenced their anti-inflammatory and anticancer activities, providing insights into optimizing the structure of cyclopropane derivatives for enhanced efficacy.

Q & A

Q. What chromatographic methods are effective for purifying cyclopropane-carbonyl chloride derivatives?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20:80 to 50:50) .
  • Recrystallization : For crystalline products (e.g., pyrazole derivatives), use ethanol/water mixtures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.